4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole
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Description
The compound contains several functional groups including a pyrimidine ring, a piperidine ring, and a thiazole ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperidine is a widely used building block and reagent in the synthesis of organic compounds, including pharmaceuticals . Thiazole, or 1,3-thiazole, is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The compound would likely exhibit aromaticity, given the presence of the pyrimidine and thiazole rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the various functional groups attached to them. For example, the chlorine atom on the pyrimidine ring might make that position more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Factors such as polarity, molecular weight, and solubility could be influenced by these characteristics .Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[4-(2-chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4S/c1-11(2)15-19-13(10-22-15)9-21-7-4-12(5-8-21)14-3-6-18-16(17)20-14/h3,6,10-12H,4-5,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGQYXCDMDDYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN2CCC(CC2)C3=NC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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